Alstonidine acetate trihydrate
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Overview
Description
Alstonidine acetate trihydrate is a biochemical.
Scientific Research Applications
Herbicide Mechanisms :
- ALS-inhibiting herbicides, including sulfonylureas, imidazolinones, triazolopyrimidines, pyrimidinylthio(oxy)-benzoates, and sulfonylamino-carbonyltriazolinones, are widely used for weed control. They act by interfering with the ALS enzyme, essential in the biosynthetic pathway of branched-chain amino acids in plants (Zhou et al., 2007).
Herbicide Resistance :
- A study on the molecular basis of imidazolinone tolerance in field isolates of cocklebur (Xanthium sp.) from Mississippi and Missouri found that tolerance was conferred by a form of ALS that was less sensitive to inhibitors than the wild type. This research shows that mutations conferring herbicide tolerance can also occur in nature (Bernasconi et al., 1995).
ALS Inhibitors and Plant Metabolism :
- ALS inhibitors are the primary target site for at least four structurally distinct classes of herbicides. The study of ALS provides insights into the selective targeting between plants and mammals, making it an attractive target for modern herbicide research (Shimizu et al., 2002).
Chemical Marker for ALS-inhibitor Herbicides :
- A study developed a chemical profiling technique for ALS-inhibitor herbicides using 2-aminobutyric acid. This method is an excellent, selective chemical marker technique for real-world plant matrixes (Loper et al., 2002).
ALS and Genetic Engineering :
- A study on metabolic engineering of Escherichia coli to enhance recombinant protein production introduced the alsS gene from Bacillus subtilis, encoding ALS. This heterologous enzyme modified glycolytic fluxes, reducing acetate accumulation and improving recombinant protein production (Aristidou et al., 1995).
properties
CAS RN |
25442-92-6 |
---|---|
Product Name |
Alstonidine acetate trihydrate |
Molecular Formula |
C24H32N2O8 |
Molecular Weight |
476.53 |
IUPAC Name |
methyl (2S,3S,4S)-3-(acetoxymethyl)-2-methyl-4-((9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl)-3,4-dihydro-2H-pyran-5-carboxylate trihydrate |
InChI |
InChI=1S/C24H26N2O5.3H2O/c1-14-19(12-31-15(2)27)18(20(13-30-14)24(28)29-4)11-21-23-17(9-10-25-21)16-7-5-6-8-22(16)26(23)3;;;/h5-10,13-14,18-19H,11-12H2,1-4H3;3*1H2/t14-,18-,19-;;;/m0.../s1 |
InChI Key |
MCGHEKJRLIEUIK-HDTQAHQWSA-N |
SMILES |
O=C(C1=CO[C@@H](C)[C@H](COC(C)=O)[C@@H]1CC2=NC=CC3=C2N(C)C4=C3C=CC=C4)OC.[H]O[H].[H]O[H].[H]O[H] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Alstonidine acetate trihydrate, Alstonidine acetyl deriv trihydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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